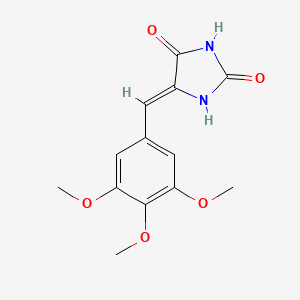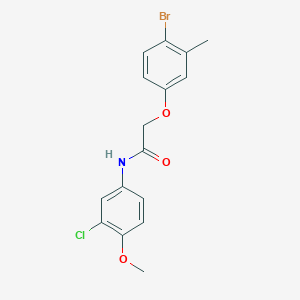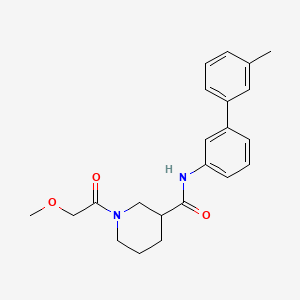
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMB or GABA-T inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
科学研究应用
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione works by inhibiting the enzyme GABA-T, which leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
作用机制
GABA-T is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting GABA-T, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione leads to an increase in the levels of GABA, which in turn enhances the inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, which is beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models.
实验室实验的优点和局限性
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound, and its synthesis is straightforward. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also highly selective for GABA-T, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione also has a short half-life, which limits its therapeutic potential.
未来方向
There are several future directions for 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One area of research is the development of new 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the long-term effects of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione and its potential for clinical use.
Conclusion:
In conclusion, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-T, which leads to an increase in the levels of GABA in the brain. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione for clinical use.
合成方法
The synthesis of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2,4-imidazolidinedione in the presence of a catalyst, such as piperidine. The reaction yields 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid with a melting point of 172-174°C.
属性
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHJRZSHMVBJB-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzylidene)-2,4-imidazolidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)